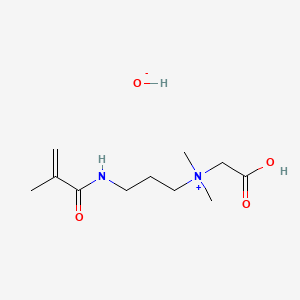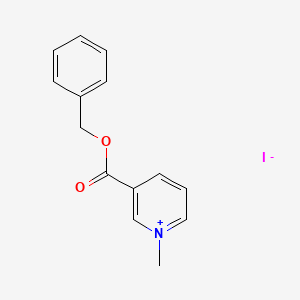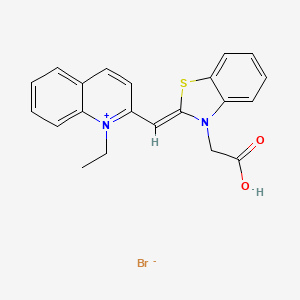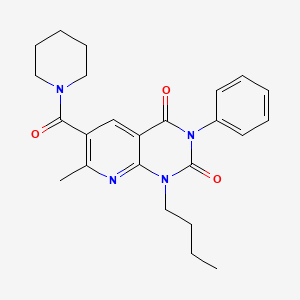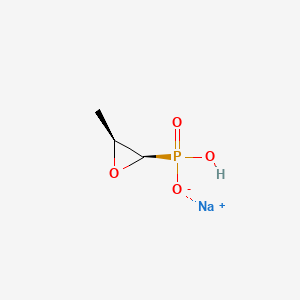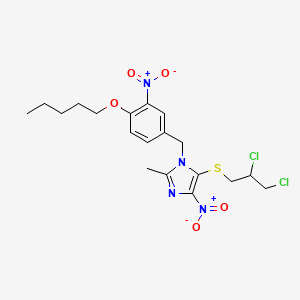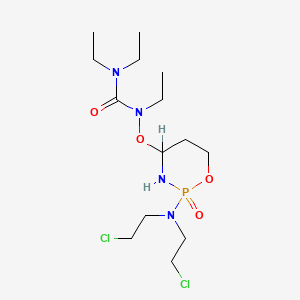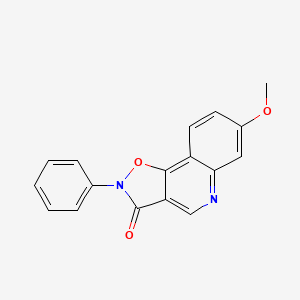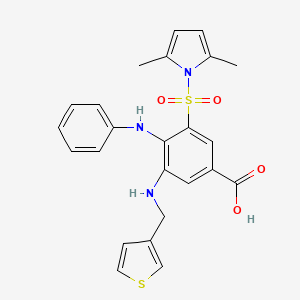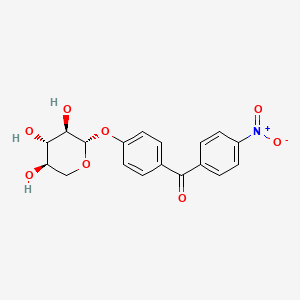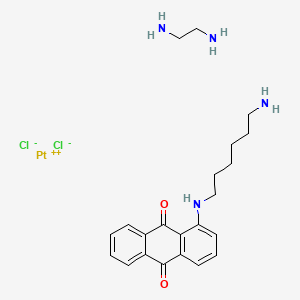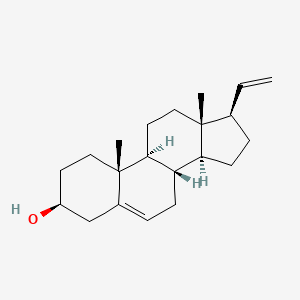
Pregnadienol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pregnadienol is a steroidal compound with the molecular formula C21H32O.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Pregnadienol involves several steps. One method includes the dehydration condensation of progesterone using glycol to protect the carbonyl groups. This is followed by allylic selective oxidation and subsequent condensation with p-toluenesulfonhydrazide .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those in laboratory settings but optimized for higher yields and efficiency. Catalysts and specific reaction conditions are employed to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Pregnadienol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of diketones, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.
Biology: Studied for its role in biochemical pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including its role in hormone regulation and potential use in treating certain medical conditions.
Industry: Used in the production of cosmetics and other products due to its chemical properties
Mecanismo De Acción
The mechanism of action of Pregnadienol involves its interaction with specific molecular targets and pathways. It is known to interact with steroid hormone receptors and influence various biochemical processes. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Pregnadienol can be compared with other similar steroidal compounds, such as:
Pregnanediol: An inactive metabolic product of progesterone.
Pregnenolone: A precursor to gonadal steroid hormones and adrenal corticosteroids.
Uniqueness
This compound is unique in its specific chemical structure and the particular reactions it undergoes. Its distinct properties make it valuable for specific applications in research and industry .
Propiedades
Número CAS |
21321-88-0 |
|---|---|
Fórmula molecular |
C21H32O |
Peso molecular |
300.5 g/mol |
Nombre IUPAC |
(3S,8S,9S,10R,13R,14S,17R)-17-ethenyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C21H32O/c1-4-14-6-8-18-17-7-5-15-13-16(22)9-11-21(15,3)19(17)10-12-20(14,18)2/h4-5,14,16-19,22H,1,6-13H2,2-3H3/t14-,16-,17-,18-,19-,20+,21-/m0/s1 |
Clave InChI |
AXSZNOPJKXHJAB-UZCUGSDUSA-N |
SMILES isomérico |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C=C)CC=C4[C@@]3(CC[C@@H](C4)O)C |
SMILES canónico |
CC12CCC3C(C1CCC2C=C)CC=C4C3(CCC(C4)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


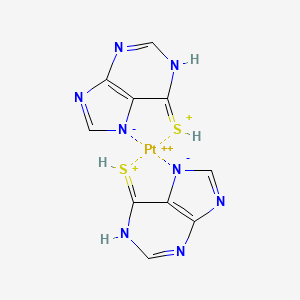
![14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaene-10-thione](/img/structure/B12703532.png)
